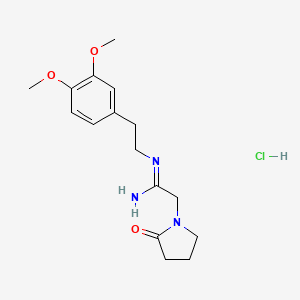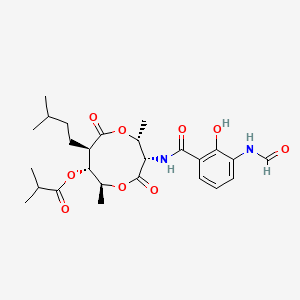
Ortho-fluoro acrylfentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ortho-fluoro acrylfentanyl: is a synthetic opioid and a derivative of fentanyl. . This compound is part of the fentanyl analogs, which are known for their potent analgesic properties. This compound is typically found in the form of a white powder and is used primarily in research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluoro acrylfentanyl involves several steps. One common method includes the reaction of 4-anilino-N-phenethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: Ortho-fluoro acrylfentanyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenyl derivatives .
Applications De Recherche Scientifique
Ortho-fluoro acrylfentanyl has several scientific research applications, including:
Mécanisme D'action
Ortho-fluoro acrylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The compound mimics the effects of endogenous opioids, leading to analgesia, euphoria, and respiratory depression .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Fentanyl: The parent compound, known for its high potency and use in pain management.
Para-fluorofentanyl: Another fluorinated analog with similar properties but different pharmacokinetics.
Carfentanil: A highly potent analog used in veterinary medicine.
Uniqueness: Ortho-fluoro acrylfentanyl is unique due to the presence of the acrylamide group, which influences its binding affinity and metabolic stability. The fluorine atom on the phenyl ring also contributes to its distinct pharmacological profile .
Propriétés
| 2309383-09-1 | |
Formule moléculaire |
C22H25FN2O |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C22H25FN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h2-11,19H,1,12-17H2 |
Clé InChI |
ROBNYLIAYXEIFM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







